molecular formula C14H11Cl2N5OS B2445873 N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine CAS No. 866152-05-8

N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2445873
CAS No.: 866152-05-8
M. Wt: 368.24
InChI Key: TWTQSBFZBGLDDA-LSCVHKIXSA-N
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Description

N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C14H11Cl2N5OS and its molecular weight is 368.24. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine and its derivatives have shown potential as inhibitors of human carbonic anhydrase isozymes I and II. This inhibition is important for pharmacologic intervention in disorders like glaucoma, epilepsy, obesity, and cancer. Notably, some thiadiazole derivatives exhibited more effective inhibition than acetazolamide, a reference agent, despite lacking a sulfonamide group, which is a key pharmacophore for carbonic anhydrase inhibitory activity (Altıntop et al., 2017).

Dyeing Performance in Textiles

Some derivatives of 5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine have been studied for their application in dyeing. These compounds demonstrated efficacy in dyeing nylon fabric, suggesting potential utility in the textile industry (Malik et al., 2018).

Antipsychotic and Anticonvulsant Agents

Derivatives of this compound have been explored for their antipsychotic and anticonvulsant properties. Certain synthesized compounds exhibited notable activity in this regard, suggesting their potential as therapeutic agents in treating psychiatric and neurological disorders (Kaur et al., 2012).

Anticancer Agents

Research into thiadiazole derivatives has shown promising anticancer activity. Certain compounds, especially those incorporating the thiadiazole moiety, have demonstrated concentration-dependent cellular growth inhibitory effects on cancer cell lines like breast carcinoma MCF-7. This indicates the potential for these compounds in cancer therapy (Gomha et al., 2014).

Plant Growth Regulation

Novel derivatives of 5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine have shown effectiveness as plant growth regulators, indicating potential applications in agriculture (Song et al., 2006).

Mechanism of Action

Target of Action

SR-01000309799, also known as MS-0749, primarily targets the Nuclear receptor subfamily 1 group D member 1 (NR1D1) and Nuclear receptor subfamily 1 group D member 2 (NR1D2) . These receptors are part of the REV-ERB family and play a crucial role in regulating circadian rhythms and metabolism .

Mode of Action

SR-01000309799 acts as an agonist for NR1D1 and NR1D2 . By binding to these receptors, it modulates normal metabolism processes and energy utilization in the body . The specific interaction between SR-01000309799 and its targets leads to changes in gene expression, which can have downstream effects on various biological processes .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to circadian rhythms and metabolism

Pharmacokinetics

Pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties . Some patient-related factors (e.g., renal function, genetic makeup, sex, age) can be used to predict the pharmacokinetic parameters in populations .

Result of Action

The molecular and cellular effects of SR-01000309799 are largely due to its action on NR1D1 and NR1D2. By acting as an agonist for these receptors, SR-01000309799 can influence gene expression and modulate various biological processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, humidity, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness . .

Properties

IUPAC Name

5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5OS/c1-8(12-3-2-6-22-12)18-20-14-21-19-13(23-14)17-9-4-5-10(15)11(16)7-9/h2-7H,1H3,(H,17,19)(H,20,21)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQSBFZBGLDDA-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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